

Application Note and Protocol: Claisen-Schmidt Synthesis of 4'-Hydroxychalcone

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Compound of Interest		
Compound Name:	4'-Hydroxychalcone	
Cat. No.:	B7724801	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of natural products belonging to the flavonoid family.[1] They serve as key precursors in the synthesis of various biologically important heterocyclic compounds.[2] The Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic ketone and an aromatic aldehyde, is a fundamental and widely used method for synthesizing these α,β-unsaturated ketones.[3][2][4] [5] **4'-Hydroxychalcone**, in particular, has garnered attention for its diverse biological activities, including anti-inflammatory, and antineoplastic properties.[6][7] It has been shown to inhibit the TNFα-induced NF-κB pathway, highlighting its potential in drug discovery and development.[6] [8] This document provides detailed protocols for the synthesis of **4'-Hydroxychalcone** via different Claisen-Schmidt condensation methodologies.

Reaction Scheme:

(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one (**4'-Hydroxychalcone**) is synthesized from 4-hydroxyacetophenone and benzaldehyde.

Experimental Protocols

This section details three different protocols for the synthesis of **4'-Hydroxychalcone**, including a conventional solvent-based method, a green solvent-free grinding method, and a method utilizing a recyclable solvent.



Protocol 1: Conventional Synthesis in Methanol

This protocol is a traditional approach using an alkaline solution at an elevated temperature.[9]

Materials:

- 4-Hydroxyacetophenone
- Benzaldehyde
- Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
- Methanol
- Hydrochloric Acid (HCl), 10% (v/v)
- Ethanol (for recrystallization)
- Hexane (for recrystallization)
- · Distilled water

Procedure:

- In a round-bottom flask, dissolve equimolar amounts of 4-hydroxyacetophenone and benzaldehyde in methanol.
- Add a catalytic amount of a strong base, such as NaOH or KOH, dissolved in a minimal amount of water.
- Heat the mixture at reflux. The reaction time can vary, but is often several hours.[4]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.[4]
- Neutralize the mixture by slowly adding cold 10% HCl until the pH is approximately 7.[4]



- A solid precipitate of crude 4'-Hydroxychalcone will form.
- Collect the solid by vacuum filtration and wash it with cold water.
- Purify the crude product by recrystallization, first from ethanol and then from hexane, to obtain pure 4'-Hydroxychalcone.[9]

Protocol 2: Green Synthesis via Solvent-Free Grinding

This environmentally friendly method avoids the use of organic solvents during the reaction phase.[10]

Materials:

- 4-Hydroxybenzaldehyde (1.22 g, 10 mmol)
- 4-Hydroxyacetophenone (1.36 g, 10 mmol)
- Solid Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl), 10% (v/v)
- Ethanol (for recrystallization)
- Distilled water

Procedure:

- Place 4-hydroxyacetophenone (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in a mortar.
- Add a catalytic amount of solid NaOH.
- Grind the mixture vigorously with a pestle at room temperature for approximately 30 minutes. [10] The friction and collisions generate localized heat, accelerating the reaction.[3]
- Monitor the reaction's completeness using TLC.
- Once the reaction is complete, dilute the mixture with cold water.



- Neutralize the solution with cold 10% HCl (v/v).[10]
- Collect the resulting solid product by vacuum filtration.
- Purify the compound by recrystallization from ethanol to yield the final product.[10]

Protocol 3: Synthesis Using PEG-400 as a Recyclable Solvent

This method utilizes Polyethylene glycol (PEG-400) as a green, recyclable reaction medium.[1]

Materials:

- 4-Hydroxyacetophenone (1.0 g)
- Substituted Benzaldehyde (equimolar amount, e.g., 2-chlorobenzaldehyde)
- Potassium Hydroxide (KOH) (2 mmol)
- PEG-400 (15 ml)
- Ice-cold water

Procedure:

- Combine an equimolar mixture of 4-hydroxyacetophenone and the desired benzaldehyde with KOH (2 mmol) in a flask containing PEG-400 (15 ml).[1]
- Stir the mixture at 40°C for approximately 1 hour.[1]
- Monitor the reaction progress by TLC.
- Upon completion, pour the crude reaction mixture into 100 ml of ice-cold water.[1]
- The product will precipitate out of the aqueous solution.
- Filter the solid product.
- The filtrate containing PEG-400 can be recovered by evaporating the water and reused for subsequent reactions.[1]



• The collected solid can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Comparison of Claisen-Schmidt Reaction Conditions and Yields

Catalyst	Solvent	Reaction Time	Temperatur e	Yield (%)	Reference
NaOH	Ethanol	24 hours	Room Temp	40-70%	[3]
КОН	None (Grinding)	15 minutes	Room Temp	70-84%	[10]
NaOH	None (Grinding)	30 minutes	Room Temp	32.5%	[3]
Ba(OH) ₂	Not Specified	Not Specified	Not Specified	88-98%	[3][10]
КОН	Not Specified	Not Specified	Not Specified	88-94%	[3][10]
NaOH	Not Specified	Not Specified	Not Specified	90-96%	[3][10]
КОН	PEG-400	1 hour	40°C	Good to Excellent	[1]
Acid (HCI, BF₃)	Not Specified	Not Specified	Not Specified	10-40%	[3]

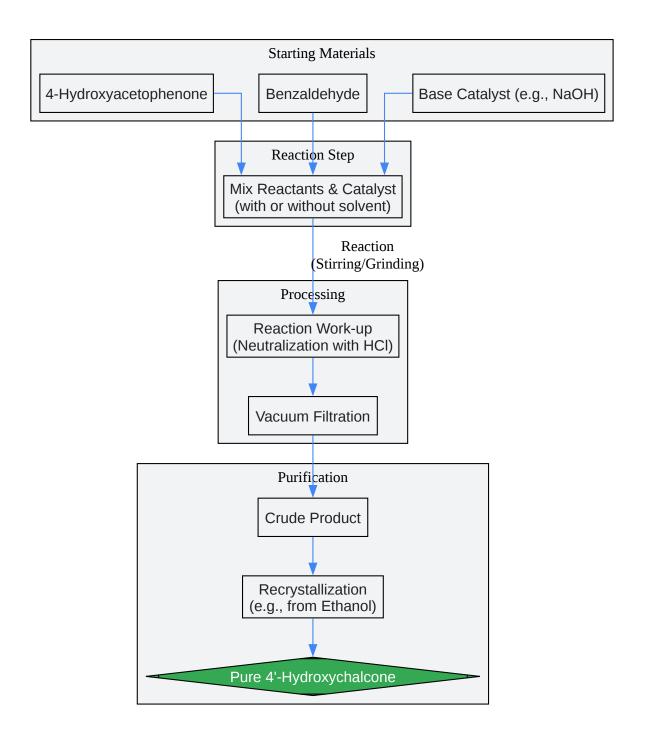
Table 2: Physicochemical and Spectroscopic Data for 4'-Hydroxychalcone



Property	Value	Reference
Molecular Formula	C15H12O2	[7]
Molecular Weight	224.25 g/mol	[7]
Melting Point	186 °C	
Appearance	Yellowish solid/crystals	[11]
IR Spectroscopy (cm ⁻¹)		
-OH (hydroxyl)	~3200 - 3142	[1][12]
C=O (carbonyl)	~1691 - 1651	[1][12]
C=C (alkene)	~1606 - 1591	[1][12]
¹H-NMR (CDCl₃, δ ppm)		
-OH	10.09 (s, 1H)	[3]
Са-Н	7.66 (d, 1H, J=15 Hz)	[3]
Сβ-Н	7.75 (d, 1H, J=7 Hz)	[3]
Aromatic-H	6.86-8.14 (m)	[3]
¹³ C-NMR (CDCl ₃ , δ ppm)		
C=O	187.28	[3]
C-OH (C4')	163.04	[3]
Сβ	143.70	[3]
Са	118.44	[3]

Visualizations

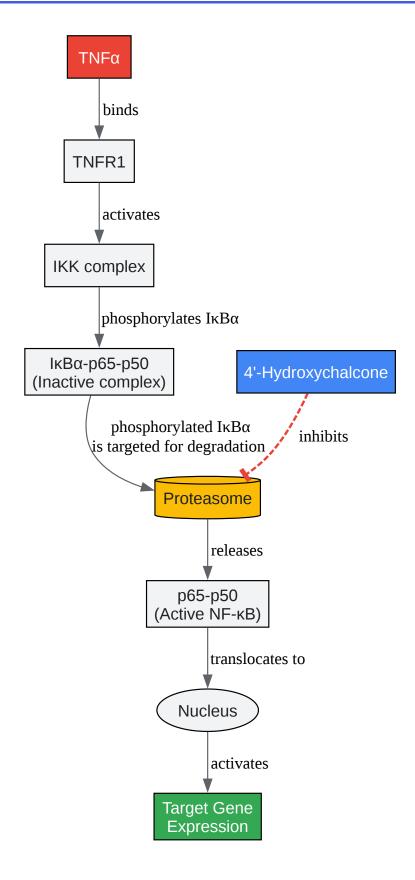




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Caption: Experimental workflow for the synthesis of 4'-Hydroxychalcone.





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Caption: Inhibition of the NF-kB pathway by 4'-Hydroxychalcone.[6][8]



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